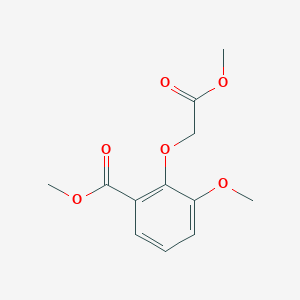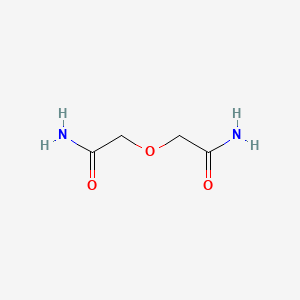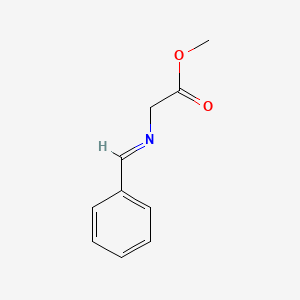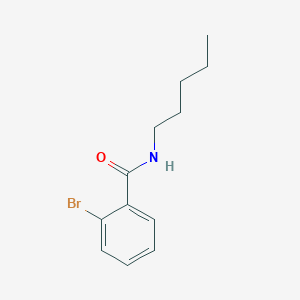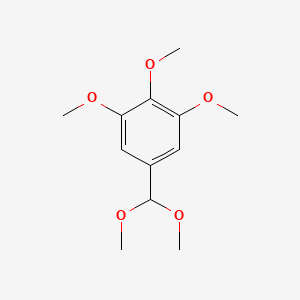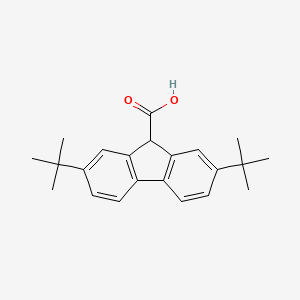
2,7-Di-tert-butylfluorene-9-carboxylic acid
Vue d'ensemble
Description
2,7-Di-tert-butylfluorene-9-carboxylic acid is a chemical compound with the molecular formula C22H26O2. It is a derivative of fluorene, featuring two tert-butyl groups at the 2 and 7 positions and a carboxylic acid group at the 9 position. This compound is known for its unique structural properties and has applications in various scientific fields, including organic electronics, luminescent materials, and polymer chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Di-tert-butylfluorene-9-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with fluorene as the starting material.
Functionalization: The fluorene core is functionalized by introducing tert-butyl groups at the 2 and 7 positions through Friedel-Crafts alkylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Di-tert-butylfluorene-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the carboxylic acid group to produce alcohols or aldehydes.
Substitution: The compound can undergo substitution reactions at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various substituted fluorenes.
Applications De Recherche Scientifique
2,7-Di-tert-butylfluorene-9-carboxylic acid has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its luminescent properties.
Luminescent Materials: It is employed in the creation of luminescent materials for use in displays and lighting applications.
Polymer Chemistry: The compound serves as a building block for the synthesis of polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Mécanisme D'action
The mechanism by which 2,7-Di-tert-butylfluorene-9-carboxylic acid exerts its effects depends on its specific application For example, in OLEDs, the compound may act as an emissive layer, where its luminescent properties are utilized to produce light
Comparaison Avec Des Composés Similaires
2,7-Di-tert-butylfluorene-9-carboxylic acid can be compared with other similar compounds, such as:
Fluorene: The parent compound without the tert-butyl groups and carboxylic acid.
9-Fluorenone: A ketone derivative of fluorene.
9-Fluorenecarboxylic Acid: A carboxylic acid derivative of fluorene without the tert-butyl groups.
Uniqueness: The presence of tert-butyl groups in this compound enhances its steric hindrance and thermal stability, making it distinct from its simpler counterparts.
Propriétés
IUPAC Name |
2,7-ditert-butyl-9H-fluorene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O2/c1-21(2,3)13-7-9-15-16-10-8-14(22(4,5)6)12-18(16)19(20(23)24)17(15)11-13/h7-12,19H,1-6H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUVGZSOUVLVLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2C(=O)O)C=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403095 | |
| Record name | 2,7-Di-tert-butylfluorene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-13-9 | |
| Record name | 2,7-Di-tert-butylfluorene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


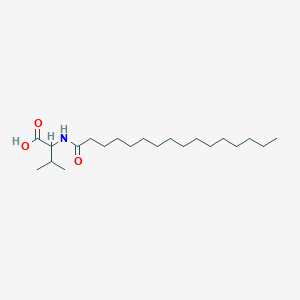
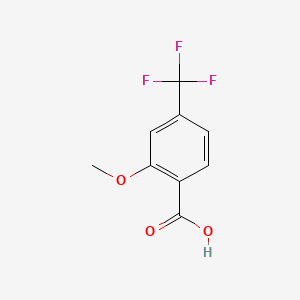
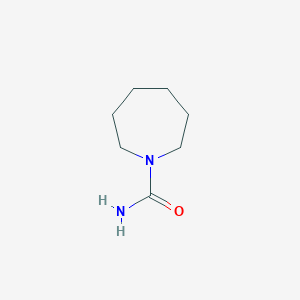
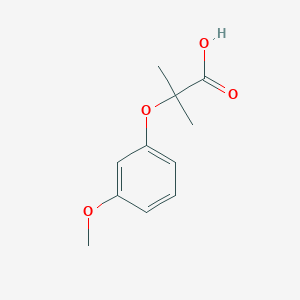
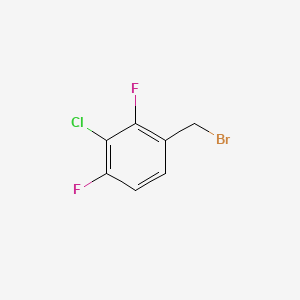
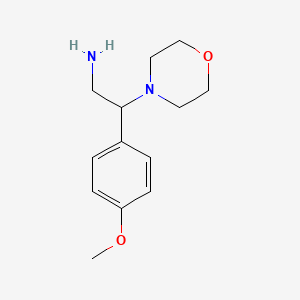
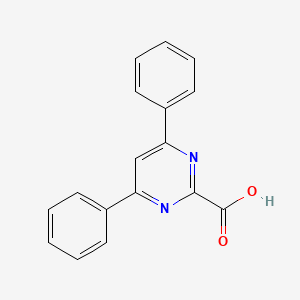
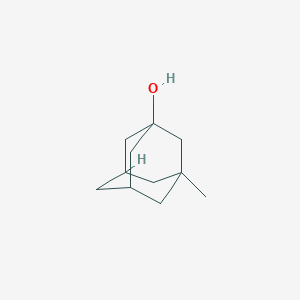
![1,3,5-Tris[4-(chloromethyl)phenyl]benzene](/img/structure/B1599116.png)
